molecular formula C9H10F3NO2S B6288019 4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide CAS No. 1852294-19-9

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide

Cat. No.: B6288019
CAS No.: 1852294-19-9
M. Wt: 253.24 g/mol
InChI Key: SYMMHYUYIURKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with dimethyl and sulfonamide functional groups

Mechanism of Action

The mechanism of action of sulfonamides in biological systems typically involves the inhibition of bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .

Safety and Hazards

Sulfonamides can cause a variety of side effects, including allergic reactions. They should be handled with care, using appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N,N-dimethyl-3-(trifluoromethyl)benzamide with sulfur tetrafluoride, which yields dialkyl-α,α-difluorobenzylamines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-(trifluoromethyl)benzamide
  • 3-(Trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)aniline
  • 3-(Trifluoromethyl)phenol

Uniqueness

4,N-Dimethyl-3-trifluoromethyl-benzenesulfonamide is unique due to the combination of its trifluoromethyl, dimethyl, and sulfonamide groups. This combination imparts distinct chemical properties, such as increased lipophilicity, stability, and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,4-dimethyl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2S/c1-6-3-4-7(16(14,15)13-2)5-8(6)9(10,11)12/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMMHYUYIURKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.